5'-(2-Methoxyphenyl)-3'-methyl-1-(2-morpholin-4-YL-2-oxoethyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
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Overview
Description
5’-(2-Methoxyphenyl)-3’-methyl-1-(2-morpholin-4-YL-2-oxoethyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of various functional groups such as methoxyphenyl, morpholine, and indole derivatives makes this compound highly versatile and significant in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(2-Methoxyphenyl)-3’-methyl-1-(2-morpholin-4-YL-2-oxoethyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves multiple steps, including the formation of the spiro ring system and the introduction of functional groups. The reaction typically starts with the preparation of the indole derivative, followed by the formation of the spiro ring through cyclization reactions. The morpholine and methoxyphenyl groups are introduced through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5’-(2-Methoxyphenyl)-3’-methyl-1-(2-morpholin-4-YL-2-oxoethyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
5’-(2-Methoxyphenyl)-3’-methyl-1-(2-morpholin-4-YL-2-oxoethyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-(2-Methoxyphenyl)-3’-methyl-1-(2-morpholin-4-YL-2-oxoethyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, making it a versatile molecule in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-{(3S)-1-[(1S)-1-Methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1-benzothiophene-2-sulfonamide
- Ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate
Uniqueness
Compared to similar compounds, 5’-(2-Methoxyphenyl)-3’-methyl-1-(2-morpholin-4-YL-2-oxoethyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione stands out due to its unique spiro structure and the presence of diverse functional groups. These features contribute to its versatility and potential in various applications .
Properties
Molecular Formula |
C27H28N4O6 |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-1-methyl-1'-(2-morpholin-4-yl-2-oxoethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H28N4O6/c1-16-22-23(25(34)31(24(22)33)19-9-5-6-10-20(19)36-2)27(28-16)17-7-3-4-8-18(17)30(26(27)35)15-21(32)29-11-13-37-14-12-29/h3-10,16,22-23,28H,11-15H2,1-2H3 |
InChI Key |
BEXWSJJXSRIEFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3OC)C4(N1)C5=CC=CC=C5N(C4=O)CC(=O)N6CCOCC6 |
Origin of Product |
United States |
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